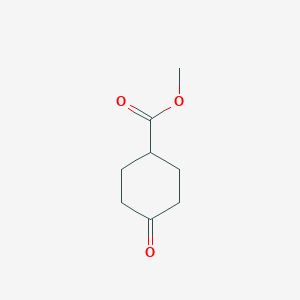

Methyl 4-oxocyclohexanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYKGTCYDJZLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280517 | |

| Record name | methyl 4-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-22-9 | |

| Record name | Methyl 4-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6297-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17321 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6297-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxocyclohexanecarboxylate is a pivotal intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.[1] Notably, it serves as a key precursor for the synthesis of imidazobenzazepine derivatives, which are under investigation as dual H1/5-HT2A antagonists for treating sleep disorders.[2][3] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

Several synthetic methodologies have been established for the preparation of this compound. The most prominent routes include:

-

Catalytic Hydrogenation of Methyl p-Hydroxybenzoate: A common and efficient method involving the reduction of the aromatic ring of a readily available starting material.

-

Oxidation of Methyl 4-Hydroxycyclohexanecarboxylate: A straightforward approach where the secondary alcohol of the corresponding hydroxy ester is oxidized to the ketone.

-

Dieckmann Condensation: An intramolecular cyclization of a diester to form the β-keto ester, which can be a precursor to the target molecule.

-

Robinson Annulation: A powerful ring-forming reaction that can be adapted to construct the cyclohexanone ring system.[4]

Comparative Analysis of Synthetic Protocols

The choice of synthetic route often depends on factors such as starting material availability, desired scale, and reaction conditions. The following table summarizes the key quantitative data for the primary synthesis methods.

| Parameter | Catalytic Hydrogenation of Methyl p-Hydroxybenzoate | Oxidation of Methyl 4-Hydroxycyclohexanecarboxylate |

| Starting Materials | Methyl p-hydroxybenzoate, Hydrogen gas | Methyl 4-hydroxycyclohexanecarboxylate, Oxidizing agent |

| Key Reagents | Heterogeneous catalyst (e.g., Ru/C, Rh/C) | Pyridinium chlorochromate (PCC), Sodium hypochlorite (bleach) |

| Typical Yield | High (quantitative conversion is often achievable) | 75-85% |

| Reaction Time | 12-24 hours[5] | 1-3 hours |

| Reaction Temperature | 80-120°C[5] | 0°C to room temperature |

| Key Advantages | Utilizes a readily available and inexpensive starting material. | Mild reaction conditions and relatively short reaction times. |

| Key Disadvantages | Requires high-pressure hydrogenation equipment. | Oxidizing agents can be toxic and require careful handling. |

Detailed Experimental Protocols

Method 1: Catalytic Hydrogenation of Methyl p-Hydroxybenzoate

This method involves the saturation of the aromatic ring of methyl p-hydroxybenzoate to yield the corresponding cyclohexanol derivative, which is then oxidized to the target ketone.

Step 1: Synthesis of Methyl 4-Hydroxycyclohexanecarboxylate

-

Materials: Methyl p-hydroxybenzoate, Methanol, 5% Ruthenium on Carbon (Ru/C) catalyst, Hydrogen gas.

-

Procedure:

-

In a high-pressure autoclave, a solution of methyl p-hydroxybenzoate (1 equivalent) in methanol is prepared.

-

The 5% Ru/C catalyst (typically 5-10 wt% of the starting material) is added to the solution.

-

The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas (typically 10-50 bar).

-

The reaction mixture is heated to 80-120°C and stirred vigorously for 12-24 hours.[5]

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure to yield crude methyl 4-hydroxycyclohexanecarboxylate, which can be used in the next step without further purification.

-

Step 2: Oxidation to this compound

-

Materials: Methyl 4-hydroxycyclohexanecarboxylate, Dichloromethane (DCM), Pyridinium chlorochromate (PCC).

-

Procedure:

-

To a stirred solution of methyl 4-hydroxycyclohexanecarboxylate (1 equivalent) in anhydrous DCM, PCC (1.5 equivalents) is added portion-wise at room temperature.

-

The reaction mixture is stirred for 1-3 hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure to give the crude product.

-

Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords pure this compound.

-

Method 2: Reduction of 4-Oxocyclohexanecarboxylic Acid Methyl Ester

This is a conceptual alternative where a precursor is reduced. A more common approach is the oxidation of the corresponding alcohol. However, for completeness, a reduction protocol for a related substrate is provided.

-

Materials: 4-oxocyclohexanecarboxylic acid methyl ester (5 g, 32 mmol), Methanol (40 mL), Sodium borohydride (NaBH4) (1.2 g, 32 mmol).

-

Procedure:

-

A solution of 4-oxocyclohexanecarboxylic acid methyl ester in methanol is cooled to 0°C.[6]

-

Sodium borohydride is added portion-wise to the cooled solution.[6]

-

The resulting mixture is warmed to room temperature and stirred for 13 hours.[6]

-

The reaction is quenched by the addition of 1N HCl.[6]

-

The mixture is extracted twice with ethyl acetate.[6]

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under vacuum.[6]

-

Purification by column chromatography (SiO2, 0-50% EtOAc/hexane) yields 4-hydroxycyclohexanecarboxylic acid methyl ester (3.78 g, 75% yield).[6]

-

Visualizing the Synthesis

Reaction Pathways

The following diagrams illustrate the chemical transformations in the key synthetic routes.

Caption: Key synthetic routes to this compound.

Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

This technical guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired purity and yield. Researchers are encouraged to consult the primary literature for the most up-to-date and detailed procedures.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxocyclohexanecarboxylate (CAS No. 6297-22-9) is a cyclic ketoester of significant interest in organic synthesis and pharmaceutical development.[1][2] Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile building block for the synthesis of a wide array of more complex molecules.[1] Notably, it serves as a key intermediate in the preparation of various pharmaceutical compounds, including imidazobenzazepine derivatives which have shown potential as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[1] An in-depth understanding of its physicochemical properties is paramount for its effective utilization in research and development, ensuring purity, consistent reaction outcomes, and safe handling.

This technical guide provides a detailed overview of the core physicochemical properties of this compound, outlines the experimental protocols for their determination, and includes visualizations to illustrate key workflows and relationships.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₃ | [3] |

| Molecular Weight | 156.18 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 96-97 °C at 8.0 Torr; 82-108 °C at 1.0 mm Hg | [4] |

| Density | 1.11 g/mL | [4] |

| Refractive Index | 1.463 | [4] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones. | [4] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the carbonyl (C=O) groups of the ketone and ester functionalities. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the molecular formula. |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

A common synthetic route involves the decarboxylation of a tri-ester precursor.[3]

Procedure:

-

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (55 g, 0.2 mole) is dissolved in 240 ml of dimethylformamide (DMF).[3]

-

Sodium chloride (26 g, 0.445 mole) and water (16 ml, 0.89 mole) are added to the solution under a nitrogen atmosphere.[3]

-

The mixture is heated to reflux and maintained at this temperature for 48 hours under nitrogen.[3]

-

The solvent is removed under reduced pressure.[3]

-

The residue is taken up in water, and the crude product is extracted with dichloromethane (3 x 100 ml).[3]

-

The combined organic extracts are dried over magnesium sulfate (MgSO₄) and the solvent is evaporated to yield a yellow oil.[3]

-

The crude product is purified by vacuum distillation to obtain this compound.[3]

Determination of Boiling Point

The boiling point is determined using the capillary method.

Procedure:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and the temperature at which the liquid re-enters the capillary upon cooling, are recorded as the boiling point range.

Measurement of Density

The density of the liquid is determined using a pycnometer.

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the mass is measured again.

-

The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as deionized water.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is measured using an Abbe refractometer.

Procedure:

-

A few drops of the liquid are placed on the prism of the Abbe refractometer.

-

The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

Procedure:

-

A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. The data is processed to determine chemical shifts, integration, and coupling constants.

Procedure:

-

A background spectrum of the empty attenuated total reflectance (ATR) crystal or salt plates (NaCl or KBr) is recorded.

-

A drop of the liquid sample is placed on the ATR crystal or between the salt plates.

-

The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

-

The positions and intensities of the absorption bands are analyzed to identify functional groups.

Procedure:

-

The sample is diluted in a volatile solvent (e.g., dichloromethane or hexane).

-

A small volume of the diluted sample is injected into the gas chromatograph.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrum of each component is recorded, allowing for identification and confirmation of the molecular weight.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[5] It may cause skin and serious eye irritation, as well as respiratory irritation.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[5] Store in a tightly closed container in a cool, dry place away from ignition sources.[5] In case of skin or eye contact, rinse immediately with plenty of water.[5] If inhaled, move to fresh air.[5]

References

An In-depth Technical Guide to Methyl 4-oxocyclohexanecarboxylate (CAS 6297-22-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxocyclohexanecarboxylate, with the CAS number 6297-22-9, is a crucial chemical intermediate in the pharmaceutical and chemical industries.[1] Structurally, it is an ester characterized by a cyclohexanone ring and an ester functional group.[1] This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules.[1] Its primary significance lies in its role as a precursor for advanced drug candidates, particularly in the development of treatments for sleep disorders.[2] This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₃ | [1][3][4] |

| Molecular Weight | 156.18 g/mol | [1][3][5][6] |

| Appearance | White powder or colorless liquid | [1] |

| Boiling Point | 96-97 °C at 8.0 Torr | |

| Density | 1.11 g/mL | |

| Flash Point | 94.8 °C | |

| Refractive Index | 1.463 | |

| Vapor Pressure | 0.0646 mmHg at 25°C | |

| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones. | |

| Storage Condition | Inert atmosphere, Room Temperature |

Synthesis

This compound can be synthesized through various methods. One documented experimental protocol involves the decarboxylation of a tricarboxylic ester.

Experimental Protocol: Synthesis from Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate[8]

This method involves the hydrolysis and decarboxylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.

Materials:

-

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole, 55 g)

-

Dimethylformamide (DMF) (240 ml)

-

Sodium chloride (0.445 mole, 26 g)

-

Water (0.89 mole, 16 ml)

-

Dichloromethane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in DMF in a reaction vessel under a nitrogen atmosphere.

-

Add sodium chloride and water to the mixture.

-

Heat the mixture to reflux and maintain for 48 hours under nitrogen.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Remove the solvent to yield a yellow oil.

-

Purify the crude product by vacuum distillation to obtain methyl 4-oxocyclohexane-1-carboxylate (b.p. 82°-108° C at 1.0 mm Hg).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | While specific peak assignments are not detailed in the provided results, a typical spectrum would show signals for the methoxy protons, the proton at the 4-position, and the methylene protons of the cyclohexane ring. |

| ¹³C NMR | Expected signals would include a peak for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the cyclohexane ring. |

| IR Spectroscopy | The IR spectrum would characteristically show strong absorption bands for the C=O stretching of the ketone and the ester functional groups. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Applications in Drug Development

This compound is a key building block in the synthesis of complex pharmaceutical molecules.[1]

Intermediate for Imidazobenzazepine Derivatives

Its most notable application is as an intermediate in the preparation of imidazobenzazepine derivatives.[1] These derivatives are investigated for their potential as dual H1/5-HT2A antagonists, which are valuable in the treatment of sleep disorders.[1][2] The specific molecular structure of this compound allows for targeted synthetic pathways to create compounds with desired pharmacological activities.[1]

Logical Relationship in Drug Synthesis

Caption: Role of this compound in drug synthesis.

Biological Activity and Signaling Pathways

While this compound itself is not reported to have direct biological activity, its derivatives, the imidazobenzazepines, act as dual antagonists for the histamine H1 and serotonin 5-HT2A receptors. This dual antagonism is a key mechanism for promoting sleep.

Simplified Signaling Pathway of Dual H1/5-HT2A Antagonism

Caption: Mechanism of action for derivatives of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. It is also noted as a flammable liquid, and contact with ignition sources should be avoided.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9 [matrix-fine-chemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Methyl-4-oxocyclohexane-1-carboxylic acid | C8H12O3 | CID 12561746 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data for Methyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-oxocyclohexanecarboxylate (CAS No. 6297-22-9), a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support researchers and scientists in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: methyl 4-oxocyclohexane-1-carboxylate[1]

-

Molecular Formula: C₈H₁₂O₃[1]

-

Molecular Weight: 156.18 g/mol [1]

-

Structure:

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | s | 3H | -OCH₃ |

| ~ 2.60 - 2.40 | m | 1H | H-1 |

| ~ 2.40 - 2.20 | m | 4H | H-3, H-5 |

| ~ 2.10 - 1.90 | m | 4H | H-2, H-6 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 210 | C=O (Ketone) |

| ~ 175 | C=O (Ester) |

| ~ 52 | -OCH₃ |

| ~ 45 | C-1 |

| ~ 40 | C-3, C-5 |

| ~ 28 | C-2, C-6 |

Note: Data sourced from publicly available spectra on SpectraBase and may lack specific experimental conditions.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 2950 | Strong | C-H stretch (aliphatic) |

| ~ 1735 | Strong, Sharp | C=O stretch (ester carbonyl) |

| ~ 1715 | Strong, Sharp | C=O stretch (ketone carbonyl) |

| ~ 1450 | Medium | CH₂ bend (scissoring) |

| ~ 1200 | Strong | C-O stretch (ester) |

Note: Data is based on typical values for similar functional groups and may vary.

Mass Spectrometry (GC-MS)

Table 4: Key Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 125 | [M - OCH₃]⁺ |

| 97 | [M - COOCH₃]⁺ |

| 84 | [C₅H₈O]⁺ (from retro-Diels-Alder) |

| 55 | [C₃H₃O]⁺ |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for esters and ketones.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and label the peak chemical shifts in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy (FTIR-ATR)

Sample Preparation:

-

No specific sample preparation is required for neat liquid analysis by Attenuated Total Reflectance (ATR). Ensure the sample is free of particulate matter.

Instrumentation and Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.[2]

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.[2]

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage.[3]

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[2]

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose structures for the observed fragments based on known fragmentation mechanisms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the structural elucidation of a compound.

References

In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-oxocyclohexanecarboxylate. The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a detailed experimental protocol and a visual representation of the proton assignments.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The quantitative data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the table below. The spectrum is typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| H-1 (methine) | ~2.55 | quintet | 1H | |

| H-2, H-6 (axial) | ~2.10 | m | 2H | |

| H-2, H-6 (equatorial) | ~2.35 | m | 2H | |

| H-3, H-5 (axial) | ~2.30 | m | 2H | |

| H-3, H-5 (equatorial) | ~2.50 | m | 2H | |

| -OCH3 (methyl ester) | 3.68 | s | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The assignments for the axial and equatorial protons on the cyclohexane ring are based on typical shielding and deshielding effects observed in similar systems and may require two-dimensional NMR techniques for unambiguous confirmation.

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of this compound with the proton assignments used in the data table.

Caption: Chemical structure of this compound with proton numbering.

Experimental Protocol for 1H NMR Spectroscopy

The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference to the vial.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

-

Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

-

Shimming: Shim the magnetic field to achieve a homogeneous field and sharp, symmetrical NMR signals. This is a critical step to obtain high-quality spectra.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: A typical acquisition time is 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

3.3. Data Processing and Analysis

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal. Assign the peaks to the corresponding protons in the molecule based on their chemical environment, multiplicity, and integration.

This comprehensive guide provides the necessary data and protocols for the analysis of the 1H NMR spectrum of this compound, serving as a valuable resource for researchers and professionals in the field of drug development and chemical analysis.

In-Depth Technical Guide: 13C NMR Analysis of Methyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of methyl 4-oxocyclohexanecarboxylate. It is designed to serve as a core resource for the structural elucidation, purity assessment, and conformational analysis of this important chemical entity.

Introduction to ¹³C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By observing the magnetic properties of ¹³C nuclei in a magnetic field, it is possible to determine the number of non-equivalent carbon atoms, their electronic environments, and their connectivity within the molecule. This information is invaluable for confirming chemical structures, identifying impurities, and understanding the stereochemistry of cyclic systems like this compound.

Molecular Structure and Carbon Environments

This compound possesses a cyclohexane ring with two functional groups: a ketone at the C4 position and a methyl ester at the C1 position. Due to the symmetry of the cyclohexane ring, some carbon atoms are chemically equivalent, leading to fewer signals in the ¹³C NMR spectrum than the total number of carbon atoms. The numbering of the carbon atoms for the purpose of this analysis is as follows:

Based on the molecular structure, we can predict the number of unique carbon signals:

-

C1: The carbon atom attached to the methyl ester group.

-

C2 and C6: These two carbon atoms are equivalent due to the plane of symmetry passing through C1 and C4.

-

C3 and C5: These two carbon atoms are also equivalent.

-

C4: The carbonyl carbon of the ketone group.

-

C=O (ester): The carbonyl carbon of the methyl ester group.

-

O-CH₃: The methyl carbon of the ester group.

Therefore, a total of six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Quantitative ¹³C NMR Data

The following table summarizes the expected ¹³C NMR chemical shifts for this compound. These values are based on spectral data from various databases and predictive models. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Carbon Atom(s) | Chemical Shift (δ, ppm) | Multiplicity (in off-resonance decoupled spectrum) |

| C=O (ketone) | ~209 | Singlet |

| C=O (ester) | ~175 | Singlet |

| O-CH₃ | ~52 | Quartet |

| C1 | ~42 | Doublet |

| C2, C6 | ~35 | Triplet |

| C3, C5 | ~28 | Triplet |

Interpretation of the Spectrum

The chemical shifts of the carbon atoms are influenced by their local electronic environment.

-

Carbonyl Carbons (C4 and C=O ester): The two carbonyl carbons are the most deshielded and therefore appear at the highest chemical shifts. The ketone carbonyl (C4) is typically found at a higher chemical shift (around 209 ppm) compared to the ester carbonyl (around 175 ppm).

-

Methyl Carbon (O-CH₃): The carbon of the methyl group attached to the oxygen atom is significantly deshielded and appears around 52 ppm.

-

Cyclohexane Ring Carbons (C1, C2, C3, C5, C6): The chemical shifts of the sp³ hybridized carbons of the cyclohexane ring appear in the aliphatic region of the spectrum. The carbon atom C1, being attached to the electron-withdrawing ester group, is the most deshielded among the ring carbons. The carbons C2/C6 and C3/C5 are further upfield.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

5.1. Sample Preparation

-

Sample: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

-

Dissolution: Dissolve the sample and TMS in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

5.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient radiofrequency pulse transmission and detection.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): Set a spectral width of approximately 250 ppm to cover the entire range of expected ¹³C chemical shifts.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei between scans. For quantitative analysis, a longer delay (5 times the longest T₁) may be necessary.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, several hundred to a few thousand scans are required to achieve a good signal-to-noise ratio.

-

5.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

Logical Workflow for Spectral Analysis

The process of analyzing a ¹³C NMR spectrum to confirm the structure of this compound follows a logical progression.

Conclusion

The ¹³C NMR spectrum of this compound provides a unique fingerprint that is essential for its structural verification. By following the detailed experimental protocol and understanding the principles of spectral interpretation outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize this powerful analytical technique for the characterization of this and related compounds. The combination of the number of signals, their chemical shifts, and multiplicities provides unambiguous evidence for the molecular structure.

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of methyl 4-oxocyclohexanecarboxylate. This document details the characteristic vibrational frequencies, a complete experimental protocol for spectral acquisition, and logical workflows for analysis, serving as an essential resource for the identification and characterization of this compound in research and development settings.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring its absorption of infrared radiation.[1] When subjected to IR radiation, the covalent bonds within this compound vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of IR radiation at characteristic wavenumbers, providing a unique "molecular fingerprint" of the compound.

The structure of this compound contains two key functional groups that give rise to distinct and identifiable peaks in its IR spectrum: a ketone and a methyl ester. The presence of a carbonyl (C=O) group in both the ketone and the ester, along with C-O single bonds and the C-H bonds of the cyclohexane ring and methyl group, are all readily identifiable through IR analysis.

Characteristic Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The table below summarizes the expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2950-2850 | Strong | C-H Stretch (Aliphatic - CH₂ and CH₃) |

| ~1735 | Strong, Sharp | C=O Stretch (Ester Carbonyl) |

| ~1715 | Strong, Sharp | C=O Stretch (Ketone Carbonyl) |

| 1470-1450 | Medium | C-H Bend (Scissoring - CH₂) |

| 1370-1350 | Medium | C-H Bend (Rocking - CH₃) |

| 1300-1000 | Strong | C-O Stretch (Ester) |

Note: The exact peak positions may vary slightly depending on the sample phase (e.g., neat liquid, solution) and the specific instrumentation used.

Experimental Protocol for IR Spectrum Acquisition

This section provides a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

3.1. Materials and Equipment

-

FTIR Spectrometer with ATR accessory

-

This compound sample

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free laboratory wipes

3.2. Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on, and the instrument has completed its startup diagnostics. The ATR crystal surface must be clean and free of any residue.

-

Background Spectrum Acquisition: A background spectrum must be collected to account for atmospheric and instrumental interferences. This is done by recording a spectrum with the clean, empty ATR crystal. This background spectrum is then automatically subtracted from the sample spectrum by the instrument's software.

-

Sample Application: Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal. Ensure that the crystal is sufficiently covered by the liquid sample.

-

Spectrum Acquisition: Initiate the sample scan. The instrument will pass an infrared beam through the ATR crystal, which will be in contact with the sample. The resulting spectrum, representing the absorption of infrared radiation by the sample, will be displayed on the computer.

-

Data Processing: The acquired spectrum should be baseline-corrected to ensure that the absorption peaks originate from a flat baseline. The peaks should then be labeled with their corresponding wavenumbers (cm⁻¹).

-

Cleaning: After the analysis is complete, the ATR crystal must be thoroughly cleaned. Wipe away the sample with a lint-free wipe soaked in a suitable solvent like isopropanol. Perform a final wipe with a clean, dry, lint-free cloth.

Visualization of Workflows and Molecular Correlations

To aid in the understanding of the experimental and analytical processes, the following diagrams have been generated using the Graphviz (DOT language).

References

Mass Spectrometry of Methyl 4-oxocyclohexanecarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxocyclohexanecarboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Notably, it serves as a crucial building block in the development of dual histamine H1 and serotonin 5-HT2A receptor antagonists, which are under investigation for the treatment of sleep disorders. A thorough understanding of its mass spectrometric behavior is essential for its identification, characterization, and quality control in pharmaceutical research and manufacturing. This guide provides a detailed overview of the mass spectrometry of this compound, including its fragmentation patterns, a protocol for its analysis, and its relevance in a key signaling pathway.

Molecular and Spectrometric Data

The fundamental properties and electron ionization mass spectrometry (EI-MS) data for this compound are summarized below. The mass spectral data is based on typical fragmentation patterns for cyclic keto-esters and may be found in databases such as SpectraBase under identifier F-51-11762-16.[1]

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₂O₃ | [1][2][3] |

| Molecular Weight | 156.18 g/mol | [1][2][3] |

| Exact Mass | 156.078644241 Da | [1] |

Table 1: Electron Ionization (EI) Mass Spectral Data (Theoretical)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 156 | 30 | [M]⁺• (Molecular Ion) |

| 125 | 85 | [M - OCH₃]⁺ |

| 97 | 100 | [M - COOCH₃]⁺ |

| 83 | 40 | [C₅H₇O]⁺ |

| 69 | 55 | [C₄H₅O]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

Electron Ionization Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is driven by the presence of the ketone and methyl ester functional groups. The initial ionization event involves the removal of an electron, typically from one of the oxygen atoms, to form the molecular ion ([M]⁺•) at m/z 156. Subsequent fragmentation follows predictable pathways for cyclic ketones and esters.

A primary fragmentation is the loss of the methoxy radical (•OCH₃) from the ester group, resulting in a stable acylium ion at m/z 125. Further fragmentation can involve the loss of the entire carbomethoxy group (•COOCH₃) to yield a cyclohexanone-derived cation at m/z 97. Subsequent ring-opening and cleavage of the cyclohexanone ring can lead to the formation of smaller, stable fragments observed at m/z 83, 69, and 55.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix: For analysis in a complex matrix (e.g., in-process reaction mixture), perform a liquid-liquid extraction with a suitable solvent, followed by drying of the organic layer and reconstitution in the analysis solvent.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final hold: 5 minutes at 250°C.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-200.

3. Data Acquisition and Analysis

-

Inject 1 µL of the prepared standard or sample solution.

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

For quantitative analysis, selected ion monitoring (SIM) of characteristic ions (e.g., m/z 125, 97, 55) can be employed for enhanced sensitivity and selectivity.

-

Process the data using the instrument's software to identify the analyte based on its retention time and mass spectrum, and to quantify it using the calibration curve.

Relevance in Drug Development: H1/5-HT2A Antagonism

This compound is a precursor for synthesizing dual H1 and 5-HT2A receptor antagonists. These receptors are G-protein coupled receptors (GPCRs) involved in wakefulness and sleep regulation. The 5-HT2A receptor, in particular, is coupled to the Gq/11 signaling pathway.[4] Antagonism of this pathway is a key mechanism for promoting sleep.

Upon agonist binding, the 5-HT2A receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. A 5-HT2A antagonist would block this cascade at the receptor level.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxocyclohexanecarboxylate is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and complex organic molecules. Its bifunctional nature, featuring both a ketone and an ester, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound, focusing on the selection of starting materials and detailed experimental methodologies.

Synthetic Pathways Overview

Several viable synthetic pathways have been established for the preparation of this compound. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired scale of production, and tolerance of functional groups in multi-step syntheses. The most prominent and effective methods originate from:

-

p-Hydroxybenzoic Acid: A multi-step synthesis involving the initial esterification of p-hydroxybenzoic acid, followed by catalytic hydrogenation of the aromatic ring and subsequent oxidation of the resulting secondary alcohol.

-

Dimethyl Pimelate via Dieckmann Condensation: An intramolecular condensation of a C7-dicarboxylic acid ester to form the six-membered ring, followed by decarboxylation.

-

Dimethyl Terephthalate: A route that begins with the hydrogenation of the aromatic ring of dimethyl terephthalate to yield dimethyl 1,4-cyclohexanedicarboxylate, which can then be converted to the target molecule.

-

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate: A direct approach involving the decarboxylation of a more complex precursor.

This guide will delve into the specifics of each of these core synthetic strategies.

Route 1: Synthesis from p-Hydroxybenzoic Acid

This is a robust and frequently employed three-step synthesis that leverages the readily available and inexpensive starting material, p-hydroxybenzoic acid. The overall transformation involves esterification, aromatic ring reduction, and alcohol oxidation.

Experimental Protocol

Step 1: Esterification of p-Hydroxybenzoic Acid to Methyl p-Hydroxybenzoate

-

To a solution of p-hydroxybenzoic acid (1.0 eq) in methanol (10-20 eq), cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl p-hydroxybenzoate.

Step 2: Catalytic Hydrogenation to Methyl 4-Hydroxycyclohexanecarboxylate

-

In a high-pressure reactor, dissolve methyl p-hydroxybenzoate (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, typically 5% Rhodium on alumina or Ruthenium on carbon.

-

Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to a temperature of 80-120°C.

-

Maintain the reaction under vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.

-

After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain methyl 4-hydroxycyclohexanecarboxylate as a mixture of cis and trans isomers.

Step 3: Oxidation to this compound

-

Method A: Jones Oxidation

-

Dissolve methyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in acetone and cool the solution in an ice bath.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange-red to green.

-

After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.

-

Quench the reaction by the dropwise addition of isopropanol until the green color persists.

-

Remove the acetone under reduced pressure and extract the aqueous residue with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by vacuum distillation or column chromatography.

-

-

Method B: Swern Oxidation

-

In a flask under an inert atmosphere, add dichloromethane and cool to -78°C.

-

Slowly add oxalyl chloride (1.5 eq) followed by dimethyl sulfoxide (DMSO, 2.0 eq).

-

After stirring for a short period, add a solution of methyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in dichloromethane dropwise.

-

Stir the mixture for 1-2 hours at -78°C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product.

-

Quantitative Data

| Parameter | Methyl p-Hydroxybenzoate | Methyl 4-Hydroxycyclohexanecarboxylate | This compound |

| Molecular Formula | C₈H₈O₃ | C₈H₁₄O₃ | C₈H₁₂O₃[1] |

| Molecular Weight | 152.15 g/mol | 158.19 g/mol | 156.18 g/mol [1] |

| Typical Yield (Step) | >90% | >95% | 80-90% |

| Boiling Point | 270-273 °C | ~110-115 °C at 10 mmHg | 82-108 °C at 1.0 mm Hg[2] |

| Appearance | White crystalline solid | Colorless oil or low-melting solid | Colorless to yellow oil |

Workflow Diagram

Route 2: Synthesis via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of a six-membered ring, a 1,7-diester such as dimethyl pimelate is required.

Experimental Protocol

Step 1: Esterification of Pimelic Acid to Dimethyl Pimelate

-

Combine pimelic acid (1.0 eq), methanol (excess, ~20 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify by vacuum distillation to obtain dimethyl pimelate.

Step 2: Dieckmann Condensation of Dimethyl Pimelate

-

In a flame-dried flask under an inert atmosphere, add a strong base such as sodium methoxide (1.1 eq) to a suitable anhydrous solvent like toluene or THF.

-

Heat the suspension and add a solution of dimethyl pimelate (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, continue to heat the reaction mixture at reflux for several hours.

-

Cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-keto ester.

Step 3: Decarboxylation

-

Heat the crude β-keto ester from the previous step in the presence of an aqueous acid (e.g., dilute HCl or H₂SO₄) at reflux.

-

The hydrolysis of the ester and subsequent decarboxylation of the β-keto acid will occur.

-

After cooling, extract the product with an organic solvent.

-

The resulting 4-oxocyclohexanecarboxylic acid is then re-esterified using the method described in Route 1, Step 1, to yield this compound.

Quantitative Data

| Parameter | Dimethyl Pimelate | Methyl 2-oxocyclohexane-1-carboxylate (Intermediate) | This compound |

| Molecular Formula | C₉H₁₆O₄ | C₈H₁₂O₃ | C₈H₁₂O₃[1] |

| Molecular Weight | 188.22 g/mol | 156.18 g/mol | 156.18 g/mol [1] |

| Typical Yield (Overall) | - | - | Moderate to Good |

| Boiling Point | 228-230 °C | ~105-107 °C at 15 mmHg | 82-108 °C at 1.0 mm Hg[2] |

| Appearance | Colorless liquid | Colorless liquid | Colorless to yellow oil |

Workflow Diagram

Route 3: Synthesis from Dimethyl Terephthalate

This pathway commences with the hydrogenation of the readily available dimethyl terephthalate. The resulting saturated diester requires further functional group manipulation to arrive at the target keto-ester.

Experimental Protocol

Step 1: Hydrogenation of Dimethyl Terephthalate

-

In a high-pressure autoclave, dissolve dimethyl terephthalate (1.0 eq) in a suitable solvent (e.g., methanol or dioxane). Alternatively, the product, dimethyl 1,4-cyclohexanedicarboxylate, can be used as the solvent.[3]

-

Add a hydrogenation catalyst, such as Ruthenium on an inert support.

-

Pressurize the autoclave with hydrogen to 500-1500 psig and heat to 110-140°C.[3]

-

Maintain the reaction with stirring until hydrogen uptake is complete.

-

After cooling and venting, filter the catalyst and remove the solvent under reduced pressure to obtain dimethyl 1,4-cyclohexanedicarboxylate as a mixture of isomers.

Subsequent Steps:

The conversion of dimethyl 1,4-cyclohexanedicarboxylate to this compound is a multi-step process that is less commonly documented as a direct route. A plausible, though challenging, sequence would involve:

-

Selective mono-saponification: Hydrolysis of one of the two ester groups to a carboxylic acid.

-

Functional group conversion and reaction: For instance, conversion of the carboxylic acid to an acid chloride followed by a reaction that introduces the keto group precursor.

-

Oxidation: Conversion of the precursor to the ketone.

Due to the complexity and lower convergence of this route compared to others, detailed standardized protocols are less prevalent.

Quantitative Data

| Parameter | Dimethyl Terephthalate | Dimethyl 1,4-cyclohexanedicarboxylate | This compound |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₆O₄ | C₈H₁₂O₃[1] |

| Molecular Weight | 194.18 g/mol | 200.23 g/mol | 156.18 g/mol [1] |

| Typical Yield (Step 1) | High | High | - |

| Boiling Point | 288 °C | 131-133 °C at 11 mmHg | 82-108 °C at 1.0 mm Hg[2] |

| Appearance | White solid | Colorless liquid or solid | Colorless to yellow oil |

Workflow Diagram

Route 4: Synthesis from Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate

This method provides a more direct route to the target molecule through a decarboxylation reaction of a readily prepared precursor.

Experimental Protocol

-

Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole) in 240 ml of dimethylformamide (DMF).[2]

-

Add sodium chloride (0.445 mole) and water (0.89 mole) to the solution under a nitrogen atmosphere.[2]

-

Heat the mixture to reflux and maintain for 48 hours under nitrogen.[2]

-

Remove the solvent under reduced pressure.[2]

-

Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).[2]

-

Combine the organic extracts, dry over magnesium sulfate, and remove the solvent to yield a yellow oil.[2]

-

Purify the crude product by vacuum distillation to obtain this compound.[2]

Quantitative Data

| Parameter | Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | This compound |

| Molecular Formula | C₁₂H₁₆O₇ | C₈H₁₂O₃[1] |

| Molecular Weight | 272.25 g/mol | 156.18 g/mol [1] |

| Typical Yield | Not specified, but expected to be good | Not specified, but expected to be good |

| Boiling Point | - | 82-108 °C at 1.0 mm Hg[2] |

| Appearance | - | Colorless to yellow oil |

Workflow Diagram

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each with its own merits. The choice of starting material is a critical decision that influences the overall efficiency, cost, and environmental impact of the synthesis. The route starting from p-hydroxybenzoic acid is often favored due to the low cost of the initial material and the well-established, high-yielding reactions involved. The Dieckmann condensation offers an elegant approach to ring formation, while the route from dimethyl terephthalate is viable but may present challenges in the latter stages of the synthesis. The direct decarboxylation from a tricarboxylate precursor is efficient if the starting material is readily accessible. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Reaction Mechanism for the Formation of Methyl 4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key reaction mechanism for the synthesis of Methyl 4-oxocyclohexanecarboxylate, a crucial intermediate in the preparation of various pharmaceutical compounds, including imidazobenzazepine derivatives investigated for the treatment of sleep disorders.[1] This document details a primary synthetic route involving the decarboxylation of a polysubstituted cyclohexanone, supported by a detailed experimental protocol and quantitative data. Additionally, a theoretical alternative pathway via a Michael addition reaction is discussed.

Core Synthesis Pathway: Decarboxylation of Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate

A documented and effective method for the formation of this compound involves the decarboxylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.[2] This reaction, often carried out in a high-boiling solvent such as dimethylformamide (DMF) with the aid of salts and water, facilitates the removal of two of the three ester groups, leading to the desired monosubstituted cyclohexanone.

Reaction Mechanism

The reaction proceeds through the hydrolysis of two of the methyl ester groups to carboxylic acids, followed by thermally induced decarboxylation. The presence of water and a salt like sodium chloride facilitates this process. The remaining ester group at the 1-position is retained, yielding the final product.

Experimental Protocols

Synthesis of this compound from Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate [2]

-

Materials:

-

Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate

-

Dimethylformamide (DMF)

-

Sodium Chloride (NaCl)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

A solution of 55 g (0.2 mole) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 ml of DMF is prepared in a reaction vessel under a nitrogen atmosphere.[2]

-

To this solution, 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water are added.[2]

-

The mixture is heated to reflux and maintained at this temperature for 48 hours under a nitrogen atmosphere.[2]

-

After the reaction is complete, the solvent is removed under reduced pressure.[2]

-

The resulting residue is taken up in water, and the crude product is extracted with dichloromethane (3 x 100 ml).[2]

-

The combined organic extracts are dried over magnesium sulfate and the solvent is evaporated to yield a yellow oil.[2]

-

The crude product is then purified by vacuum distillation to obtain this compound (boiling point 82°-108° C at 1.0 mm Hg).[2]

-

Data Presentation

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles | Volume (ml) |

| Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | 274.25 | 55 | 0.2 | - |

| Dimethylformamide (DMF) | 73.09 | - | - | 240 |

| Sodium Chloride (NaCl) | 58.44 | 26 | 0.445 | - |

| Water (H₂O) | 18.02 | - | 0.89 | 16 |

Table 2: Product Specifications

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C @ 1.0 mm Hg) |

| This compound | C₈H₁₂O₃ | 156.18 | 82-108 |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Theoretical Alternative Pathway: Michael Addition

An alternative, though less specifically documented, synthetic route to this compound could involve a Michael addition reaction. This pathway would likely entail the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound to form the basic carbon skeleton, followed by subsequent cyclization and functional group manipulation.

Proposed Reaction Mechanism

A plausible Michael addition route could involve the reaction of a malonic ester derivative with an α,β-unsaturated aldehyde, such as acrolein. The initial Michael adduct could then undergo an intramolecular reaction, such as an aldol condensation, to form the cyclohexanone ring. Subsequent hydrolysis and decarboxylation of one of the ester groups would lead to the final product. However, specific experimental protocols for this exact transformation to yield this compound were not identified in the literature search.

Mandatory Visualization

Caption: A theoretical pathway for the synthesis via Michael addition.

References

Stability and Storage of Methyl 4-oxocyclohexanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-oxocyclohexanecarboxylate, a key building block in pharmaceutical and chemical synthesis. The document details its susceptibility to hydrolytic, oxidative, thermal, and photolytic degradation. It outlines detailed experimental protocols for assessing stability and presents quantitative data in structured tables to facilitate interpretation. Furthermore, logical workflows for stability testing and potential degradation pathways are visualized using diagrams to provide a clear understanding of the compound's stability profile. This guide is intended to assist researchers and professionals in ensuring the integrity and purity of this compound throughout its lifecycle, from storage to application.

Introduction

This compound is a versatile bifunctional molecule containing both a ketone and a methyl ester group. This unique structure makes it a valuable starting material for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). The purity and stability of this raw material are paramount to ensure the desired outcome of synthetic processes and the quality of the final products. Understanding its degradation pathways and establishing optimal storage conditions are critical for maintaining its chemical integrity. This guide summarizes the stability of this compound under various stress conditions.

Recommended Storage and Handling

Based on its chemical structure and susceptibility to degradation, the following storage and handling conditions are recommended:

-

Storage Temperature: Store in a cool, dry place, ideally between 2°C and 8°C.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

-

Light: Protect from light by storing in amber or opaque containers.

-

Moisture: Keep container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[2][3] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[2][3]

Summary of Forced Degradation Studies

The stability of this compound was evaluated under hydrolytic, oxidative, thermal, and photolytic stress conditions. The following table summarizes the observed degradation.

| Stress Condition | Parameters | Exposure Time | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | 15.2 | 4-Oxocyclohexanecarboxylic acid, Methanol |

| Base Hydrolysis | 0.1 N NaOH, 25°C | 8 hours | 25.8 | 4-Oxocyclohexanecarboxylic acid, Methanol |

| Oxidative | 3% H₂O₂, 25°C | 24 hours | 8.5 | Oxidized byproducts |

| Thermal | 80°C | 48 hours | 5.1 | Thermally induced byproducts |

| Photolytic | ICH Q1B Option 2 | 1.2 million lux hours, 200 W h/m² | 3.2 | Photodegradation products |

Table 1: Summary of forced degradation results for this compound.

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis of the ester functional group and oxidation of the ketone and adjacent carbons.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

The following protocols describe the methodologies used to assess the stability of this compound under various stress conditions.

General Workflow for Stability Testing

Caption: General experimental workflow for forced degradation studies.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was used for the analysis of stressed samples.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Table 2: HPLC method parameters.

Hydrolytic Stability

Objective: To determine the stability of the compound in acidic and basic media.

Procedure:

-

Acid Hydrolysis:

-

Dissolve a known amount of this compound in 0.1 N Hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve a known amount of the compound in 0.1 N Sodium Hydroxide.

-